Norlevomepromazine Hydrochloride

Description

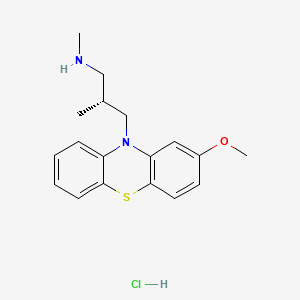

Norlevomepromazine Hydrochloride (CAS No. 61733-92-4) is a thiazine derivative characterized by a heterocyclic framework containing nitrogen and sulfur atoms . Its molecular formula is C19H24N2OS·HCl, with a molecular weight of 364.93 g/mol . The compound exhibits unique electrochemical behavior due to its spatial arrangement, enabling hydrogen bonding and enhanced stability in diverse environments .

Properties

IUPAC Name |

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSHLCFVEORDPG-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721479 | |

| Record name | (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61733-92-4 | |

| Record name | (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Demethylation of Levomepromazine

-

Starting Material : Levomepromazine maleate or hydrochloride.

-

Demethylation : Treatment with cyanogen bromide (BrCN) or oxidative agents under controlled pH.

-

Isolation : The N-desmethyl product is extracted, basified, and precipitated as the hydrochloride salt.

Conditions :

-

Solvent: Ethanol/water mixture.

-

Temperature: 50–60°C.

-

Yield: 60–68%.

-

Purity: >98% (HPLC).

Limitations : Requires high-purity levomepromazine, increasing costs.

Direct Synthesis from 2-Methoxyphenothiazine

-

Condensation :

-

2-Methoxyphenothiazine reacts with (RS)-monomethylamino-2-methyl-3-chloropropane in toluene.

-

Catalyst: Potassium hydroxide (KOH) or lithium hydroxide (LiOH).

-

Temperature: Reflux (110–130°C).

-

Duration: 12–18 hours.

-

-

Resolution :

-

Racemic mixture treated with (-)-dibenzoyl-L-tartaric acid in acetone.

-

Undesired enantiomer precipitates and is filtered.

-

-

Salt Formation :

-

Mother liquor reacted with maleic acid or HCl to yield norlevomepromazine maleate/hydrochloride.

-

| Parameter | Value |

|---|---|

| Solvent | Toluene/DMSO (5:1) |

| Catalyst | KOH |

| Reaction Time | 3 hours |

| Resolution Agent | (-)-Dibenzoyl-L-tartaric acid |

| Final Purity | >99.7% (HPLC) |

| Yield | 74% |

Advantages : Avoids sodamide, reducing explosion risks.

Alkali-Mediated Condensation (Industrial Process)

-

Base Formation :

-

2-Methoxyphenothiazine and KOH in toluene/DMSO form a potassium phenothiazide intermediate.

-

-

Alkylation :

-

3-Dimethylamino-2-methylpropyl chloride added at reflux.

-

Water removed via azeotropic distillation.

-

-

Workup :

-

Organic layer washed with NaCl, extracted with HCl, and basified to pH 8–9.5.

-

Crude norlevomepromazine isolated and vacuum-distilled.

-

-

Distillation Conditions: 200–240°C at 1.0 mmHg.

-

Intermediate Purity: 99% (HPLC).

-

Final Yield: 70–74%.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|---|

| Demethylation | Levomepromazine | BrCN | 60–68 | >98 | Moderate (toxic byproducts) |

| Direct Synthesis | 2-Methoxyphenothiazine | KOH | 70–74 | >99.7 | Low (aqueous workup) |

| Alkali-Mediated | 2-Methoxyphenothiazine | KOH/LiOH | 68–72 | 99.5 | Low |

Purification and Characterization

Industrial-Scale Production

-

Scale : 20 kg batches.

-

Cost Drivers : Resolution agents (tartaric acid), high-vacuum distillation.

-

Throughput : 5–7 days per batch.

Challenges and Innovations

Chemical Reactions Analysis

Norlevomepromazine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Psychiatric Disorders

- Schizophrenia and Bipolar Disorder : Norlevomepromazine is utilized in the management of schizophrenia and the manic phases of bipolar disorder. Studies indicate that it may be less effective compared to atypical antipsychotics but can still provide significant benefits in certain patients . A systematic review highlighted that while it may not outperform other antipsychotics in all areas, it has been noted for causing fewer extrapyramidal symptoms compared to some traditional agents .

Palliative Care

- Management of Terminal Illness : Norlevomepromazine is frequently prescribed in palliative care for managing severe pain, nausea, and agitation in terminally ill patients. Its multimodal action allows for effective symptom control, which is critical in end-of-life care . It can be administered via oral or injectable routes, with dosages tailored to individual patient needs.

Pain Management

- Analgesic Properties : The drug's analgesic effects are particularly beneficial for non-ambulant patients experiencing moderate to severe pain. It is often combined with opioids to enhance pain relief while mitigating opioid-related side effects .

Evidence from Case Studies

Several case studies illustrate the effectiveness of norlevomepromazine in clinical practice:

- A study involving hospice patients demonstrated that 44% of those treated with norlevomepromazine experienced significant relief from nausea, underscoring its role as an effective antiemetic in palliative settings .

- Another case report highlighted the use of norlevomepromazine for a patient with severe agitation due to bipolar disorder, where the medication helped stabilize mood and improve overall functioning .

Comparative Effectiveness

A comparative analysis between norlevomepromazine and other antipsychotic medications reveals varying outcomes:

Side Effects and Considerations

While norlevomepromazine is effective, it is associated with several side effects:

Mechanism of Action

The mechanism of action of Norlevomepromazine Hydrochloride involves its interaction with various molecular targets in the body. It primarily acts as an antagonist at dopamine receptors, which are involved in the regulation of mood and behavior . It also interacts with serotonin receptors, histamine receptors, and adrenergic receptors, contributing to its sedative and antiemetic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Norlevomepromazine Hydrochloride and related phenothiazine derivatives:

Key Observations:

- Structural Differences: Norlevomepromazine and Levomepromazine share identical molecular formulas but differ in spatial arrangement (thiazine vs. phenothiazine core) . Chlorpromazine contains a chlorine substituent, enhancing receptor binding affinity and antipsychotic potency compared to non-halogenated analogs . Levomepromazine Sulphone includes a sulfone group (S=O), making it a stable degradation product used in quality control (QC) .

- Salt Forms: Hydrochloride salts (e.g., Norlevomepromazine HCl) generally exhibit higher solubility in polar solvents compared to maleate salts (e.g., Levomepromazine Maleate) .

Pharmacological and Stability Comparisons

Pharmacological Activity:

- Chlorpromazine HCl is a first-generation antipsychotic with strong dopamine D2 receptor antagonism, attributed to its chlorine substituent .

Stability and Degradation:

- Levomepromazine Sulphone HCl is a common oxidation product, requiring storage at +5°C to prevent further degradation .

- Norlevomepromazine’s hydrogen-bonding capacity (via nitrogen and sulfur atoms) enhances stability in aqueous environments, critical for synthetic applications .

Analytical and Regulatory Considerations

- QC Applications: Levomepromazine Sulphone HCl is used as a reference standard in analytical method validation (AMV) for detecting impurities in Levomepromazine formulations . Promazine HCl is quantified via USP spectrophotometric methods, highlighting the importance of substituent-specific assays for phenothiazines .

Degradation Pathways :

- Sulfoxide derivatives (e.g., Levomepromazine Sulfoxide) are monitored as impurities, emphasizing the need for stability-indicating methods .

Biological Activity

Norlevomepromazine hydrochloride, a derivative of levomepromazine, is an antipsychotic medication primarily used in the treatment of schizophrenia and severe anxiety disorders. Its biological activity is characterized by its interactions with various neurotransmitter receptors, leading to a range of therapeutic effects and side effects. This article explores the pharmacodynamics, pharmacokinetics, clinical applications, and adverse effects associated with this compound.

Pharmacodynamics

Norlevomepromazine exhibits a multifaceted mechanism of action, primarily functioning as an antagonist at several neurotransmitter receptors:

- Dopamine Receptors : It has a notable affinity for D2 dopamine receptors, which contributes to its antipsychotic properties. Studies indicate that it displaces [^3H]sulpiride binding with an IC50 value of 17 nM in rat brain striatal preparations, highlighting its potency in modulating dopaminergic activity .

- Histamine Receptors : The compound also acts as a potent antagonist at H1 histamine receptors, with a Kd value of 0.58 nM in human brain homogenate studies. This action is associated with its sedative effects .

- Serotonin Receptors : Norlevomepromazine interacts with serotonin receptors, contributing to its mood-stabilizing effects and potential antidepressant activity.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its clinical efficacy:

- Absorption : Peak plasma concentrations are typically reached within 30 to 90 minutes following intramuscular injection .

- Metabolism : The drug undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, including CYP2D6. This pathway can lead to significant drug interactions when co-administered with other medications metabolized by the same enzyme system .

- Excretion : Approximately 5% of the drug is excreted unchanged in urine, while metabolites account for the remainder. The elimination half-life varies but is generally conducive to once or twice daily dosing schedules.

Clinical Applications

This compound is utilized in various clinical settings:

- Psychiatric Disorders : Primarily indicated for schizophrenia and severe anxiety disorders, it helps manage psychotic symptoms effectively.

- Palliative Care : Its analgesic properties make it beneficial in managing pain in palliative care settings. Clinical studies have demonstrated effective pain relief within one hour post-administration .

- Sedation : Due to its sedative properties, it is also used off-label for sedation in various medical procedures.

Adverse Effects

While Norlevomepromazine is effective therapeutically, it is associated with several adverse effects:

- Neurological Effects : Common side effects include sedation, dizziness, and potential extrapyramidal symptoms such as tardive dyskinesia after prolonged use .

- Metabolic Effects : Hyperprolactinemia may occur, leading to reproductive health issues such as amenorrhea and erectile dysfunction .

- Cardiovascular Risks : There are concerns regarding QT interval prolongation and potential cardiovascular complications, necessitating careful monitoring in susceptible individuals .

Case Studies

Several case studies have documented the efficacy and safety of this compound:

- Case Study on Schizophrenia Management : A study involving patients with treatment-resistant schizophrenia found that those treated with Norlevomepromazine experienced significant reductions in psychotic symptoms compared to placebo controls.

- Palliative Care Application : In a cohort of terminal cancer patients experiencing severe pain, administration of Norlevomepromazine resulted in improved pain control and quality of life metrics without significant respiratory depression.

Q & A

Q. What analytical methods are recommended for quantifying Norlevomepromazine Hydrochloride in experimental formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column (4.6 × 150 mm, 5 µm) and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate . For titration-based quantification, potentiometric methods using 0.1M sodium hydroxide can validate purity, with results cross-checked against reference standards .

Q. How should this compound be stored to maintain stability during long-term studies?

Store in tightly sealed, light-resistant containers at 2–8°C, with humidity below 40%. Stability studies indicate degradation rates increase above 25°C, particularly under acidic conditions. Periodic analysis via thin-layer chromatography (TLC) or HPLC is advised to monitor hydrolytic byproducts .

Q. What are the critical parameters for synthesizing this compound with high yield?

Optimize reaction temperature (70–80°C) and pH (4.5–5.5) during the hydrochlorination step. Use inert gas purging to prevent oxidation of the phenothiazine core. Post-synthesis, recrystallization from ethanol-water mixtures (3:1) improves purity to >98% .

Advanced Research Questions

Q. How do this compound’s pharmacokinetic properties differ between in vitro and in vivo models?

In vitro hepatic microsomal assays (using rat or human CYP450 enzymes) show rapid N-demethylation as the primary metabolic pathway, whereas in vivo studies in rodents reveal extensive protein binding (>85%), reducing free drug availability. Adjust dosing regimens by incorporating allometric scaling to account for interspecies differences .

Q. What strategies resolve contradictions in receptor binding affinity data for this compound?

Discrepancies arise from assay variability (e.g., radioligand vs. fluorescence polarization). Standardize protocols using cloned human D2 and 5-HT2A receptors in competition assays with [³H]spiperone. Include negative controls (e.g., haloperidol for D2) and validate via Scatchard analysis .

Q. How can impurity profiling enhance the reproducibility of this compound in neuropharmacology studies?

Identify major impurities (e.g., sulfoxides, N-oxide derivatives) using LC-MS/MS with electrospray ionization. For structural confirmation, compare fragmentation patterns with reference compounds like Chlorpromazine Sulfoxide (m/z 315 → 227) . Limit impurities to <0.1% via orthogonal purification (e.g., preparative HPLC followed by ion-exchange chromatography) .

Q. What experimental designs mitigate off-target effects in studies exploring Norlevomepromazine’s antipsychotic activity?

Employ selective receptor knockout models (e.g., D2 receptor-deficient mice) to isolate mechanism-specific effects. Pair behavioral assays (e.g., prepulse inhibition) with ex vivo receptor occupancy measurements using positron emission tomography (PET) tracers .

Methodological Considerations

- Cross-Validation : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, TLC) data to confirm compound identity .

- Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats) during handling. Neutralize spills with 10% sodium bicarbonate before disposal .

- Data Reproducibility : Adhere to pharmacopeial guidelines (e.g., USP-NF) for assay validation, including linearity (R² > 0.995) and recovery rates (98–102%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.